![molecular formula C17H18N2O5S B7457868 4-methoxy-2-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide](/img/structure/B7457868.png)
4-methoxy-2-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide
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Overview
Description
4-methoxy-2-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 4-methoxy-2-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-methoxy-2-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the activity of certain enzymes and proteins that are involved in cancer cell growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-methoxy-2-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide in lab experiments is its potential as an anti-tumor and anti-inflammatory agent. However, one of the limitations is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 4-methoxy-2-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide. One area of focus could be on developing more effective synthesis methods to improve the compound's solubility and bioavailability. Additionally, further studies could be conducted to investigate its potential as a treatment for other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, research could be conducted to explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 4-methoxy-2-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide involves the reaction of 4-methoxy-2-nitrobenzenesulfonyl chloride with tetrahydronaphthalene-1-amine in the presence of a base. The resulting compound is then purified using chromatography techniques.
Scientific Research Applications
4-methoxy-2-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits anti-tumor activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it can inhibit the production of inflammatory cytokines.
properties
IUPAC Name |
4-methoxy-2-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-24-13-9-10-17(16(11-13)19(20)21)25(22,23)18-15-8-4-6-12-5-2-3-7-14(12)15/h4,6,8-11,18H,2-3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQRFIUBXBRJKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2CCCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-2-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide |
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